tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC17179312
Molecular Formula: C21H33N3O3S
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O3S |
|---|---|
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | tert-butyl (5S)-5-(tert-butylsulfinylamino)spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C21H33N3O3S/c1-19(2,3)27-18(25)24-12-9-21(10-13-24)14-16-15(8-7-11-22-16)17(21)23-28(26)20(4,5)6/h7-8,11,17,23H,9-10,12-14H2,1-6H3/t17-,28?/m1/s1 |
| Standard InChI Key | SJTXQQDUCNHTOR-WPUOIDIFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=CC=N3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC=N3 |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, tert-butyl (5S)-5-(tert-butylsulfinylamino)spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate, reflects its spirocyclic core and stereochemical complexity. The spiro junction at position 6 of the cyclopenta[b]pyridine ring and position 4' of the piperidine ring creates a rigid bicyclic framework, while the tert-butylsulfinyl moiety introduces chirality critical for asymmetric synthesis . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.6 g/mol |
| Stereochemistry | (S)-configuration at C5; (R)-configuration at sulfinyl sulfur |
| Topological Polar Surface Area | 89.9 Ų (calculated) |
| LogP (octanol-water) | 2.1 (estimated) |
The tert-butylsulfinyl group () serves as a chiral directing group, facilitating diastereoselective nucleophilic additions to imine intermediates . This functionality is instrumental in synthesizing enantiomerically pure amines, a hallmark of modern pharmaceutical chemistry .
Synthesis and Preparation Methods
The synthesis of this compound involves multistep organic transformations, emphasizing stereochemical control and scalability. A representative route includes:
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Spirocyclic Core Formation: Cyclocondensation of cyclopenta[b]pyridine precursors with piperidine derivatives under basic conditions yields the spiro[cyclopenta[b]pyridine-6,4'-piperidine] scaffold.
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Sulfinamide Installation: Enantioselective introduction of the tert-butylsulfinyl group is achieved via Ellman’s sulfinamide methodology, employing (R)-tert-butanesulfinamide as a chiral auxiliary . The sulfinamide group is introduced through nucleophilic substitution or condensation reactions, ensuring retention of stereochemistry .
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Boc Protection: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under anhydrous conditions .
Industrial production optimizations include continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Advanced purification techniques such as preparative HPLC or simulated moving bed chromatography are employed to achieve >99% enantiomeric excess.
Biological Activity and Pharmacological Effects
The tert-butylsulfinyl group confers unique reactivity and biological interactions. In vitro studies highlight its role in modulating protein-protein interactions, particularly with SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a therapeutic target in oncology . The compound’s spirocyclic core enhances membrane permeability, while the sulfinamide moiety engages in hydrogen bonding with catalytic residues of SHP2, inhibiting phosphatase activity .
Preliminary data from patent literature demonstrate nanomolar inhibitory potency () against SHP2 in kinase assays, with selectivity over related phosphatases (e.g., PTP1B, ) . Molecular dynamics simulations suggest the sulfinyl oxygen forms a critical hydrogen bond with Arg465 of SHP2, stabilizing the inhibited conformation .
Research Findings and Data
Recent investigations have elucidated structure-activity relationships (SAR) within this chemical class:
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Stereochemical Dependence: The (R)-configuration at sulfur is critical for SHP2 inhibition; epimerization to (S)-sulfinyl reduces activity 50-fold .
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Spirocyclic Rigidity: Removal of the spiro junction (e.g., linear analogs) diminishes potency, highlighting the importance of conformational restraint .
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Boc Group Impact: Deprotection of the piperidine nitrogen abolishes activity, suggesting the Boc group contributes to target engagement or solubility.
Comparative data for lead analogs are summarized below:
| Compound | SHP2 (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | 12.3 | 15.2 (pH 7.4) | 42 (human liver microsomes) |
| Des-Boc Analog | >1000 | 8.9 | 12 |
| (S)-Sulfinyl Diastereomer | 615 | 14.1 | 38 |
Future Directions
Future research should prioritize:
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Synthetic Optimization: Development of catalytic asymmetric methods to reduce reliance on stoichiometric chiral auxiliaries .
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Pharmacokinetic Profiling: Assessment of oral bioavailability, plasma protein binding, and clearance mechanisms in rodent models.
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Target Validation: Elucidation of off-target effects via kinome-wide screening and transcriptomic analyses.
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Formulation Strategies: Exploration of nanoparticle delivery systems to enhance solubility and tumor targeting.
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